(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)propanamide
Description
This compound belongs to the thioxothiazolidinone class, characterized by a five-membered thiazolidinone ring with a sulfur atom at position 2 and a ketone at position 2. The (E)-configuration of the furan-2-ylmethylene substituent at position 5 and the 2-methoxyphenyl group on the propanamide side chain define its structural uniqueness.
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-23-14-7-3-2-6-13(14)19-16(21)8-9-20-17(22)15(26-18(20)25)11-12-5-4-10-24-12/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZVSGBHUBOLI-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the current understanding of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure
The compound features a thiazolidinone backbone, which is characterized by a thiazole ring fused with a carbonyl group and a thioketone. The presence of the furan moiety and methoxyphenyl group enhances its chemical diversity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting various enzymes or receptors involved in disease pathways.
Enzyme Inhibition
Research indicates that compounds within the thiazolidinone class exhibit significant enzyme inhibitory properties. For instance, studies have shown that derivatives can act as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The following table summarizes the inhibitory activity of related compounds:
Table 1: Aldose Reductase Inhibition
| Compound | IC50 Value (μM) | Comparison to Epalrestat |
|---|---|---|
| This compound | TBD | TBD |
| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | <0.1 | >5 times more potent than Epalrestat |
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may exhibit promising antifungal and antibacterial properties. For example, derivatives in this class have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro assays. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models such as carrageenan-induced paw edema in rats.
Case Studies
Recent studies involving animal models have demonstrated the efficacy of this compound in lowering blood glucose levels and improving insulin sensitivity without significant cytotoxic effects on liver cells. One notable study involved diabetic rat models where the administration of the compound resulted in:
- Reduced Blood Glucose Levels : Significant decrease observed post-treatment.
- Improved Insulin Sensitivity : Enhanced glucose uptake in peripheral tissues.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives, including (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)propanamide, exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.
Key Findings:
- Cell Line Studies : The compound has shown cytotoxic effects against human leukemia cell lines, with specific derivatives exhibiting enhanced activity.
- Mechanism of Action : The anticancer effects are believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to this have shown IC50 values ranging from 5.1 to 22.08 µM against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the furan ring and thioxothiazolidinone moiety allows it to interact with various molecular targets, potentially inhibiting microbial growth.
Research Insights:
- Inhibition Studies : The compound demonstrated significant antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound in antibiotic development.
- Mechanism of Action : The interaction with specific enzymes and receptors may disrupt essential cellular processes in bacteria, leading to growth inhibition .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Activity :
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include substituents on the aromatic rings (e.g., methoxy, hydroxyl, bromo, nitro) and the configuration (E/Z) of the methylene group. These modifications influence molecular weight, solubility, and electronic properties.
Table 1: Comparative Physicochemical Data
*Note: The molecular formula for the target compound can be inferred as ~C19H16N2O4S2 based on analogs.
Key Observations:
- Brominated analogs (e.g., FE15) exhibit higher molecular weights, which may correlate with increased steric hindrance or binding affinity to targets like DDX3 helicase .
- Isomerism: The (E)-configuration in the target compound vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
